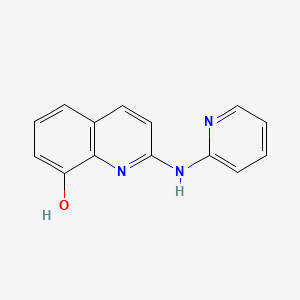

2-(Pyridin-2-ylamino)quinolin-8-ol

Description

BenchChem offers high-quality 2-(Pyridin-2-ylamino)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-ylamino)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-11-5-3-4-10-7-8-13(17-14(10)11)16-12-6-1-2-9-15-12/h1-9,18H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARQNZKJHFUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362503 | |

| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-23-4 | |

| Record name | 2-(2-Pyridinylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 2-(Pyridin-2-ylamino)quinolin-8-ol. The synthetic strategy leverages a modern, efficient palladium-catalyzed cross-coupling reaction, while the characterization workflow employs a suite of spectroscopic and chromatographic techniques to ensure structural integrity and purity. This document is designed to serve as a practical handbook for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction: The Significance of the Quinolin-8-ol Moiety

8-Hydroxyquinoline (8-HQ) is a bicyclic heterocyclic compound composed of a pyridine ring fused to a phenol ring.[1] This unique structure endows it with remarkable properties, most notably its ability to chelate a wide variety of metal ions. This chelation capability is often linked to its biological activity.[4] The 8-HQ nucleus is a cornerstone in the development of therapeutic agents, and its derivatives are explored for a multitude of applications, from anticancer and neuroprotective agents to fluorescent chemosensors.[4][5]

The introduction of an amino-pyridine substituent at the C2 position of the quinolin-8-ol core, creating 2-(Pyridin-2-ylamino)quinolin-8-ol, is a strategic modification. This addition introduces further hydrogen bonding capabilities and potential metal coordination sites, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. The synthesis of such N-aryl-2-aminoquinolines is most effectively achieved through modern cross-coupling methodologies.

Synthetic Strategy: Buchwald-Hartwig Amination

Classical methods for C-N bond formation often require harsh conditions and have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering high yields, excellent functional group tolerance, and milder reaction conditions.[6] This makes it the ideal choice for coupling 2-aminopyridine with a 2-haloquinolin-8-ol precursor.

The catalytic cycle, a cornerstone of this reaction's efficiency, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination of the desired product, regenerating the Pd(0) catalyst.[6][7]

Diagram of the Synthetic Pathway

Caption: Synthetic scheme via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

This protocol is a self-validating system; adherence to the inert atmosphere and reagent purity is critical for achieving high yields and minimizing side products.

-

Preparation of the Reaction Vessel: A two-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

Addition of Reagents: To the flask, add 2-chloroquinolin-8-ol (1.0 eq), 2-aminopyridine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Catalyst and Ligand Addition: In a separate vial, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) are mixed. This mixture is then added to the reaction flask.

-

Causality Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.

-

-

Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-chloroquinolin-8-ol. The mixture is then subjected to three cycles of vacuum/argon backfill to ensure the removal of all oxygen.

-

Reaction Conditions: The flask is equipped with a reflux condenser and heated to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

-

-

Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(Pyridin-2-ylamino)quinolin-8-ol.

Structural Characterization and Purity Assessment

Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A multi-technique approach ensures the unambiguous identification of the target compound.

Diagram of the Characterization Workflow

Caption: Workflow for characterization and purity assessment.

Expected Analytical Data

The following table summarizes the expected data from the characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shifts (δ) | 6.5-8.5 ppm (multiple aromatic protons), a broad singlet for N-H, a broad singlet for O-H. | Confirms the presence of both quinoline and pyridine ring systems and the amino and hydroxyl protons. |

| ¹³C NMR | Chemical Shifts (δ) | 90-160 ppm. | Confirms the carbon skeleton of the fused aromatic system. |

| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (O-H & N-H stretch), ~1620 (C=N stretch), ~1300 (C-N stretch), 3100-3000 (Aromatic C-H).[9] | Confirms the presence of key functional groups. The broadness indicates hydrogen bonding. |

| Mass Spec (ESI+) | m/z | [M+H]⁺ = 250.09 | Confirms the molecular weight of the compound (C₁₅H₁₁N₃O, MW = 249.27 g/mol ). |

| HPLC (RP-C18) | Purity | >95% peak area at the specified retention time. | Quantifies the purity of the final compound. |

| Melting Point | Range | A sharp, defined melting range. | A sharp melting point indicates high purity. |

Detailed Characterization Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm or 280 nm).

-

Analysis: The purity is determined by integrating the peak area of the product relative to the total peak area.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The use of DMSO-d₆ is often advantageous as it allows for the observation of exchangeable protons (N-H and O-H).

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Potential Applications in Drug Development

The 2-(Pyridin-2-ylamino)quinolin-8-ol scaffold is a promising starting point for drug discovery programs. Quinoline derivatives are known to possess a wide spectrum of biological activities.[10][11] The structural features of this particular compound—a metal-chelating 8-hydroxyquinoline core combined with a hydrogen-bonding aminopyridine unit—make it a compelling candidate for investigation in several therapeutic areas:

-

Anticancer Agents: Many quinoline-based compounds exhibit potent antiproliferative activity.[2][8]

-

Antimicrobial Agents: The 8-hydroxyquinoline scaffold has a long history of use as an antibacterial and antifungal agent.[4][12][13]

-

Neuroprotective Agents: The ability to chelate metal ions is a key strategy in developing drugs for neurodegenerative diseases where metal dyshomeostasis is implicated.

Further derivatization and biological screening of this core structure could lead to the identification of potent and selective lead compounds for a variety of disease targets.

References

-

Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Santos, M. A., et al. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. [Link]

-

Various Authors. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Wiley Online Library. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

- Google Patents. (n.d.).

-

Al-Busafi, S. N., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

PubChem. (n.d.). 2-Amino-8-quinolinol. National Center for Biotechnology Information. [Link]

-

Arjunan, V., & Mohan, S. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

-

Shaker, Y. M., et al. (2020). Synthesis and Biological Activity of 8-Hydroxyquinoline and 2-Hydroxypyridine Quaternary Ammonium Salts. ResearchGate. [Link]

-

Sali, K., et al. (2010). Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. Taylor & Francis Online. [Link]

-

Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. [Link]

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

-

El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

-

Kaur, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Smith, C. R., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

-

Smith, C. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Smith, C. R., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tsijournals.com [tsijournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline | Semantic Scholar [semanticscholar.org]

The Computational Biophysics of 2-(Pyridin-2-ylamino)quinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive computational workflow for the multifaceted investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 8-hydroxyquinoline, this molecule is predicted to possess potent metal-chelating properties, a characteristic often associated with a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the in silico characterization of this and similar small molecules. We will delve into the theoretical underpinnings of key computational methodologies, provide detailed, step-by-step protocols for their implementation, and offer insights into the interpretation of the resulting data. The overarching goal is to present a self-validating system of computational experiments that can reliably predict the physicochemical properties, biological activity, and interaction dynamics of 2-(Pyridin-2-ylamino)quinolin-8-ol, thereby accelerating its potential development as a therapeutic agent.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[3] The introduction of an 8-hydroxyl group, as seen in 8-hydroxyquinoline and its derivatives, imparts a strong metal-chelating capability, which is often integral to their mechanism of action.[1] The title compound, 2-(Pyridin-2-ylamino)quinolin-8-ol, combines this potent chelating motif with the structural features of 2-aminoquinolines, a class of compounds also known for their diverse biological activities. This unique combination suggests a high potential for this molecule in various therapeutic areas. Computational studies provide a powerful and cost-effective avenue to explore this potential before embarking on extensive experimental work.

This guide will focus on a three-pronged computational approach:

-

Density Functional Theory (DFT): To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.

-

Molecular Docking: To predict the binding affinity and mode of interaction with relevant biological targets.

-

Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior and stability of the molecule and its complexes with proteins or metal ions.

By integrating these methods, we can build a comprehensive in silico profile of 2-(Pyridin-2-ylamino)quinolin-8-ol, providing a solid foundation for further experimental validation and drug development efforts.

Synthesis and Characterization: A Proposed Route and Spectroscopic Correlations

Proposed Synthesis: Modified Friedländer Annulation

This proposed protocol involves the condensation of 2-amino-3-hydroxybenzaldehyde with 2-acetylpyridine in the presence of a base catalyst.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxybenzaldehyde (1.0 equivalent) and 2-acetylpyridine (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Spectroscopic Characterization: A Predictive Analysis

The synthesized 2-(Pyridin-2-ylamino)quinolin-8-ol should be thoroughly characterized using a suite of spectroscopic techniques. While experimental data for this specific molecule is not available, we can predict the key spectral features based on the known spectra of its constituent parts: quinoline, 8-hydroxyquinoline, and 2-aminopyridine.

Expected Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Features | Rationale and Comparative Data |

| ¹H NMR | Aromatic protons in the 7.0-9.0 ppm range. A downfield singlet for the hydroxyl proton. A singlet for the amine proton. | The aromatic region will show complex splitting patterns characteristic of the quinoline and pyridine rings. The hydroxyl proton of 8-hydroxyquinoline typically appears as a broad singlet downfield. The amine proton signal will likely be a singlet that may exchange with D₂O. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. | The spectrum will display 14 distinct signals corresponding to the carbon atoms of the fused ring system. |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3400), N-H stretch (~3300-3500), C=N and C=C stretches (1500-1650), C-O stretch (~1200-1300). | The broad O-H and N-H stretches are characteristic of the hydroxyl and amino groups. The aromatic C=N and C=C stretching vibrations will appear in the fingerprint region. The C-O stretch of the phenolic group is also expected.[5][6][7][8] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₁N₃O (237.26 g/mol ). | High-resolution mass spectrometry will confirm the elemental composition. |

Computational Methodology: A Detailed Workflow

This section provides a detailed, step-by-step guide to the computational analysis of 2-(Pyridin-2-ylamino)quinolin-8-ol.

Molecular Structure Preparation

A high-quality 3D structure of the molecule is the essential starting point for all computational studies.

Protocol:

-

2D to 3D Conversion: Obtain the SMILES string for 2-(Pyridin-2-ylamino)quinolin-8-ol (Oc1cccc2c1nc(Nc1ncccc1)cc2). Use a molecular modeling software such as Avogadro or ChemDraw to convert the 2D representation into a 3D structure.

-

Geometry Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Density Functional Theory (DFT) Calculations

DFT calculations will provide fundamental insights into the electronic properties and reactivity of the molecule.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Methodology:

-

Functional: Select a suitable density functional. The B3LYP hybrid functional is a robust choice for organic molecules, offering a good balance of accuracy and computational cost.

-

Basis Set: Employ a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms and hydrogens, crucial for describing the electronic structure of heterocyclic systems.

-

-

Calculations:

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Properties: Calculate key electronic properties such as:

-

HOMO and LUMO energies: To determine the electron-donating and accepting capabilities and the chemical reactivity.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

-

Natural Bond Orbital (NBO) analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

-

-

Caption: Workflow for DFT analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is crucial for understanding the potential biological activity of 2-(Pyridin-2-ylamino)quinolin-8-ol.

Protocol:

-

Target Selection: Based on the known biological activities of quinoline derivatives, select a relevant protein target. For example, due to the anticancer potential of many quinolines, a kinase such as EGFR could be a suitable target.

-

Software: Use a well-established docking program like AutoDock Vina or Glide.

-

Preparation:

-

Ligand: Prepare the optimized structure of 2-(Pyridin-2-ylamino)quinolin-8-ol by adding charges and defining rotatable bonds.

-

Receptor: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Grid Box Definition: Define a grid box that encompasses the active site of the protein.

-

Run Docking: Perform the docking simulation to generate a series of binding poses for the ligand.

-

-

Analysis:

-

Binding Affinity: Analyze the predicted binding affinities (scoring functions) for the different poses.

-

Interaction Analysis: Visualize the best-scoring poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

Caption: Workflow for molecular docking.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system, allowing for the assessment of the stability of the ligand-protein complex and the characterization of its dynamic behavior over time.

Protocol:

-

System Setup:

-

Starting Structure: Use the best-scoring pose from the molecular docking study as the starting structure for the MD simulation.

-

Solvation: Place the ligand-protein complex in a periodic box of water molecules.

-

Ionization: Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Software: Utilize an MD simulation package such as GROMACS, AMBER, or NAMD.

-

Simulation Parameters:

-

Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

-

Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Analysis:

-

RMSD (Root Mean Square Deviation): To assess the stability of the complex over time.

-

RMSF (Root Mean Square Fluctuation): To identify the flexible regions of the protein and ligand.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation (e.g., MM/PBSA): To obtain a more accurate estimate of the binding affinity.

-

Caption: Workflow for molecular dynamics simulation.

Data Interpretation and Validation

The data generated from these computational studies must be carefully interpreted and, where possible, validated against experimental data.

Quantitative Data Summary:

| Computational Method | Key Quantitative Outputs | Interpretation |

| DFT | HOMO/LUMO Energies (eV), Energy Gap (eV), Dipole Moment (Debye) | Lower energy gap suggests higher reactivity. Dipole moment indicates overall polarity. |

| Molecular Docking | Binding Affinity (kcal/mol), Ki (nM) | More negative binding affinity indicates stronger binding. Ki is the predicted inhibition constant. |

| Molecular Dynamics | Average RMSD (Å), Binding Free Energy (kcal/mol) | Low and stable RMSD indicates a stable complex. Binding free energy provides a more accurate measure of binding affinity. |

Validation:

-

The predicted IR spectrum from DFT calculations can be compared with the experimental FT-IR spectrum.

-

The predicted binding affinities from molecular docking and MD simulations can be correlated with experimentally determined IC₅₀ values.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational workflow for the in-depth characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol. By systematically applying DFT, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the electronic structure, reactivity, and potential biological activity of this promising molecule. The detailed protocols provided herein are designed to be adaptable to the study of other small molecules, serving as a foundational framework for computational drug discovery efforts.

Future work should focus on the experimental synthesis and characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol to validate the computational predictions presented in this guide. Furthermore, the exploration of its metal-chelating properties through both computational and experimental methods will be crucial in fully elucidating its mechanism of action and therapeutic potential.

References

- Pujar, P. P., et al. (2020). Approaches towards the synthesis of 2‐aminoquinolines. Journal of Heterocyclic Chemistry, 57(5), 1947-1971.

- O'Neil, M. J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, Royal Society of Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11389, 2-Aminoquinoline. Retrieved from [Link].

- Lide, D. R. (ed.). (2005). CRC Handbook of Chemistry and Physics. 86th Edition, CRC Press.

-

U.S. National Library of Medicine. (2024). ChemIDplus - 580-22-3 - 2-Quinolinamine. Retrieved from [Link].

-

Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]

-

Organic & Biomolecular Chemistry. (2013). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 11(34), 5629-5632. [Link]

- Google Patents. (2011). Synthesis method of 2-amino pyridine compounds.

-

Heterocyclic Communications. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

NASA Astrophysics Data System. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]

-

CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 20, 262-264. [Link]

-

RSC Advances. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21586-21600. [Link]

-

Arabian Journal of Chemistry. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2834-S2845. [Link]

-

ResearchGate. (2015). The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies. [Link]

-

ResearchGate. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

-

Molecules. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 28(21), 7384. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. 2(1H)-Pyridinone [webbook.nist.gov]

- 7. chimia.ch [chimia.ch]

- 8. 2-Aminopyridine [webbook.nist.gov]

A Technical Guide to the Quantum Yield of 2-(Pyridin-2-ylamino)quinolin-8-ol: Synthesis, Photophysical Characterization, and Influencing Factors

This in-depth technical guide provides a comprehensive overview of the synthesis, photophysical properties, and the experimental determination of the fluorescence quantum yield of 2-(Pyridin-2-ylamino)quinolin-8-ol. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel fluorophores. We will delve into the theoretical underpinnings that govern the fluorescence of this molecule, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), and provide a rigorous, field-proven protocol for its quantitative characterization.

Introduction: A Molecule of Interest

2-(Pyridin-2-ylamino)quinolin-8-ol is a heterocyclic compound that merges two key chromophoric units: 8-hydroxyquinoline (8-HQ) and 2-aminopyridine. The 8-HQ scaffold is a well-established platform in the design of fluorescent probes and therapeutic agents, known for its chelating properties and sensitivity to its environment[1][2]. The 2-aminopyridine moiety is also a common building block in medicinal chemistry[3]. The combination of these two fragments in a single molecule suggests a rich and complex photophysical behavior, making it a person of interest for applications in bio-imaging, chemosensing, and as a potential pharmacophore in drug discovery[3][4].

A critical parameter for any potential fluorophore is its fluorescence quantum yield (Φf) , which is defined as the ratio of the number of photons emitted to the number of photons absorbed[3]. This value quantifies the efficiency of the fluorescence process and is paramount for applications requiring bright and sensitive probes. For 2-(Pyridin-2-ylamino)quinolin-8-ol, the quantum yield is expected to be highly sensitive to its molecular structure and environment due to the likelihood of Excited-State Intramolecular Proton Transfer (ESIPT).

Synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol

A proposed synthetic workflow is outlined below:

Sources

An In-Depth Technical Guide to the Photophysical Properties of 2-(Pyridin-2-ylamino)quinolin-8-ol: A Promising Fluorophore for Sensing and Imaging

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic fluorophore with significant potential in chemical sensing and biological imaging. While direct, extensive studies on this specific molecule are emerging, this document synthesizes data from closely related 8-hydroxyquinoline (8-HQ) and 2-aminoquinoline derivatives to project its behavior and guide future research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorophores in their work.

Introduction: The Promise of Quinoline-Based Fluorophores

Quinoline derivatives have long been a cornerstone in the development of fluorescent probes due to their versatile coordination chemistry and favorable photophysical properties. The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure in the design of chemosensors.[1][2][3] The nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position form a bidentate chelation site, making 8-HQ and its derivatives excellent ligands for a variety of metal ions.[1][4] This chelation often leads to significant changes in the molecule's fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), which forms the basis for its use in sensing applications.[1]

The introduction of a pyridin-2-ylamino substituent at the 2-position of the quinolin-8-ol core, to form 2-(Pyridin-2-ylamino)quinolin-8-ol, is expected to further modulate its electronic and photophysical properties. The additional nitrogen atoms in the pyridine ring and the amino linker can provide further coordination sites and influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to enhanced sensitivity and selectivity as a fluorescent probe.

Synthesis and Structural Characterization

While a specific, optimized synthesis for 2-(Pyridin-2-ylamino)quinolin-8-ol is not extensively documented in the literature, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the coupling of a 2-haloquinoline derivative with 2-aminopyridine, or the Buchwald-Hartwig amination of 2-chloroquinolin-8-ol with 2-aminopyridine.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic route via Buchwald-Hartwig amination.

Characterization of the final product would be crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the N-H stretch of the amino linker.

Projected Photophysical Properties

The photophysical properties of 2-(Pyridin-2-ylamino)quinolin-8-ol are anticipated to be rich and highly sensitive to its environment.

Absorption and Emission Spectra

Based on data from related 8-hydroxyquinoline derivatives, 2-(Pyridin-2-ylamino)quinolin-8-ol is expected to exhibit absorption maxima in the UV-visible region, likely between 300 and 400 nm.[5] The emission spectrum is predicted to show a significant Stokes shift, with fluorescence typically observed in the blue to green region of the visible spectrum (450-550 nm).[6]

The exact positions of the absorption and emission maxima will be influenced by solvent polarity. In polar solvents, a red shift (bathochromic shift) in the emission spectrum is expected due to the stabilization of the excited state through dipole-dipole interactions.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many 8-hydroxyquinoline derivatives, the quantum yield is modest in the free ligand form but can be significantly enhanced upon complexation with metal ions.[7] A similar behavior is anticipated for 2-(Pyridin-2-ylamino)quinolin-8-ol. The fluorescence lifetime (τ) is also expected to be in the nanosecond range, a characteristic feature of many organic fluorophores.[2][8]

Environmental Sensitivity

A key feature of this class of compounds is their sensitivity to the local environment, making them excellent candidates for sensing applications.

-

pH: The protonation state of the quinoline and pyridine nitrogen atoms, as well as the deprotonation of the hydroxyl group, will be pH-dependent. This will alter the electronic structure of the molecule and, consequently, its absorption and emission properties. It is likely that the molecule will exhibit different fluorescent profiles at acidic, neutral, and basic pH.[5]

-

Metal Ion Chelation: The primary application of 8-hydroxyquinoline derivatives is in the detection of metal ions.[1][4] The bidentate N,O-donor site of the quinolin-8-ol moiety is a strong chelator for a variety of metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[1][4] The addition of the pyridin-2-ylamino group may introduce further coordination sites, potentially leading to enhanced selectivity for specific metal ions. Upon chelation, the rigidity of the molecule is expected to increase, leading to a significant enhancement of the fluorescence intensity (CHEF effect).

The proposed mechanism for metal ion sensing is depicted below:

Caption: General mechanism of fluorescence enhancement upon metal ion binding.

Experimental Protocols for Photophysical Characterization

To validate the projected photophysical properties of 2-(Pyridin-2-ylamino)quinolin-8-ol, a series of standardized experimental protocols should be followed.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to assess the effect of solvent polarity.

Protocol:

-

Prepare stock solutions of 2-(Pyridin-2-ylamino)quinolin-8-ol in a high-purity solvent (e.g., DMSO or acetonitrile).

-

Prepare a series of dilute solutions (typically in the micromolar range) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

-

Record the UV-Vis absorption spectra for each solution using a spectrophotometer.

-

Record the fluorescence emission spectra for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.

-

Plot the absorption and emission maxima as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess solvatochromism.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of fluorescence.

Protocol:

-

Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission characteristics (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption and integrated fluorescence intensity for each solution.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime.

Protocol:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).

Data Summary

The following table summarizes the anticipated photophysical properties of 2-(Pyridin-2-ylamino)quinolin-8-ol based on the analysis of related compounds. These values should be experimentally verified.

| Property | Anticipated Value/Behavior |

| Absorption Maximum (λabs) | 300 - 400 nm |

| Emission Maximum (λem) | 450 - 550 nm |

| Stokes Shift | Large |

| Fluorescence Quantum Yield (ΦF) | Low in free form, significantly enhanced upon metal ion chelation |

| Fluorescence Lifetime (τ) | 1 - 10 ns |

| Solvatochromism | Red shift in emission with increasing solvent polarity |

| pH Sensitivity | Pronounced changes in absorption and emission with pH |

| Metal Ion Sensing | High sensitivity and potential selectivity for various metal ions |

Conclusion and Future Directions

2-(Pyridin-2-ylamino)quinolin-8-ol represents a promising, yet underexplored, fluorophore with significant potential for applications in chemical sensing and bioimaging. Its projected photophysical properties, including environmental sensitivity and strong chelation capabilities, make it an attractive target for further research.

Future work should focus on the definitive synthesis and thorough experimental characterization of this compound. Investigating its selectivity and sensitivity towards a wide range of metal ions, as well as its performance in complex biological media, will be crucial for translating its potential into practical applications in drug development and diagnostics. Computational studies, such as density functional theory (DFT) calculations, could also provide valuable insights into its electronic structure and photophysical behavior.

References

-

The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. 2021.

-

UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... - ResearchGate.

-

2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol - MDPI.

-

UV-vis absorption spectra of 2 in pyridine at varying concentrations:... - ResearchGate.

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI.

-

An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. 2020.

-

Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. 2005.

-

Synthesis, Characterization and Photophysical Studies of Tricoumarin-Pyridines. Journal of Fluorescence. 2014.

-

Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central.

-

Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... - ResearchGate.

-

Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC - NIH.

-

Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N... - ResearchGate.

-

Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF - ResearchGate.

-

Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline | Request PDF - ResearchGate.

-

UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. - ResearchGate.

-

Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbituril Complexes for - RUN.

-

Synthesis, Characterization, and Preliminary Chemosensory Ability of a Novel 2,4,5-Tri(Hetero)Arylimidazole Based on an 8-Hydroxy-Quinoline Group - MDPI.

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - RSC Publishing.

-

8-Hydroxyquinoline - the NIST WebBook - National Institute of Standards and Technology. 243&Type=UV-Vis&Index=0)

Sources

- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(pyridin-2-ylamino)quinolin-8-ol represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural motif, featuring a metal-chelating 8-hydroxyquinoline core appended with a pyridine-containing amino group at the 2-position, endows them with a diverse range of biological activities and photophysical properties. These compounds have shown promise as anticancer, antimicrobial, and antiviral agents, largely attributed to their ability to form stable complexes with various metal ions, thereby interfering with essential biological processes. This technical guide provides a comprehensive overview of the synthetic strategies for accessing 2-(pyridin-2-ylamino)quinolin-8-ol and its derivatives, with a focus on modern catalytic cross-coupling reactions. Detailed experimental protocols, discussions on reaction mechanisms, and guidance on characterization are provided to enable researchers to synthesize and explore this important class of molecules.

Introduction: The Significance of the 2-(Pyridin-2-ylamino)quinolin-8-ol Scaffold

The quinoline ring system is a ubiquitous pharmacophore found in a wide array of natural products and synthetic drugs.[1] The 8-hydroxyquinoline (oxine) moiety, in particular, is a well-known and potent metal chelator, capable of forming stable complexes with a variety of divalent and trivalent metal ions.[2] This chelating ability is central to the biological activity of many 8-hydroxyquinoline derivatives, which can disrupt metal homeostasis in pathogenic organisms or cancer cells.[3]

The introduction of a pyridin-2-ylamino substituent at the 2-position of the quinolin-8-ol core creates a hybrid structure with enhanced therapeutic potential. The pyridine nitrogen provides an additional coordination site, potentially modulating the metal-binding properties and biological activity of the parent 8-hydroxyquinoline. Furthermore, the amino linker allows for the exploration of structure-activity relationships by modifying both the quinoline and pyridine rings. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[4][5]

This guide will focus on the practical synthesis of these valuable compounds, emphasizing robust and versatile methodologies amenable to the generation of diverse derivative libraries for drug discovery and development programs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 2-(pyridin-2-ylamino)quinolin-8-ol, points to a convergent synthetic strategy. The key disconnection is the C-N bond between the quinoline ring and the amino group of 2-aminopyridine. This bond can be formed using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Caption: Retrosynthetic analysis of 2-(pyridin-2-ylamino)quinolin-8-ol.

A critical consideration in this synthetic approach is the presence of the free hydroxyl group at the 8-position of the quinoline ring. This acidic proton can interfere with the catalytic cycle of many cross-coupling reactions by reacting with the basic reagents or the catalyst itself. Therefore, a protection-deprotection strategy for the 8-hydroxyl group is often necessary. A benzyl ether is a common choice for protecting the hydroxyl group, as it is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation.

The overall synthetic strategy can be summarized in the following key steps:

-

Synthesis of a 2-halo-8-hydroxyquinoline precursor: This typically involves the halogenation of 8-hydroxyquinoline or a related derivative.

-

Protection of the 8-hydroxyl group: Conversion of the hydroxyl group to a stable protecting group, such as a benzyl ether.

-

Catalytic C-N cross-coupling: Reaction of the protected 2-halo-8-(benzyloxy)quinoline with 2-aminopyridine using either a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.

-

Deprotection of the 8-hydroxyl group: Removal of the protecting group to yield the final 2-(pyridin-2-ylamino)quinolin-8-ol derivative.

Synthesis of Key Precursors: 2-Halo-8-hydroxyquinolines

The choice of the halogen at the 2-position of the quinoline ring (chlorine or bromine) will influence the reactivity in the subsequent cross-coupling step. Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig aminations, while both can be effective substrates.

Synthesis of 2-Chloroquinolin-8-ol

A common method for the synthesis of 2-chloroquinolin-8-ol involves the treatment of 8-hydroxyquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis of 2-Bromoquinolin-8-ol

The synthesis of 2-bromoquinolin-8-ol can be achieved through various methods, including the Sandmeyer reaction from 2-amino-8-hydroxyquinoline or by direct bromination of a suitable quinoline precursor.

Protection of the 8-Hydroxyl Group

To prevent interference from the acidic proton of the 8-hydroxyl group during the C-N coupling reaction, it is advisable to protect it as a benzyl ether. This can be readily achieved by reacting the 2-halo-8-hydroxyquinoline with benzyl bromide in the presence of a suitable base.

The Core C-N Bond Formation: Buchwald-Hartwig Amination vs. Ullmann Condensation

The formation of the C-N bond between the 2-position of the quinoline ring and the amino group of 2-aminopyridine is the cornerstone of this synthesis. Two powerful transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for the formation of C-N bonds.[6] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Optimization:

-

Palladium Precatalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

-

Phosphine Ligand: Bulky, electron-rich phosphine ligands are generally preferred. Examples include Xantphos, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and Josiphos-type ligands.[7]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are frequently used.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically employed.

-

Temperature: Reactions are often run at elevated temperatures, typically between 80-120 °C.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[8] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates. Modern Ullmann-type reactions often utilize ligands to improve catalyst performance and allow for milder reaction conditions.[9]

Caption: Catalytic cycle of the Ullmann condensation.

Key Parameters for Optimization:

-

Copper Catalyst: Copper(I) salts such as CuI (copper(I) iodide) are commonly used.

-

Ligand: N,N'-donating ligands like 1,10-phenanthroline or diamine derivatives can accelerate the reaction.

-

Base: Strong bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically required.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.

-

Temperature: Ullmann condensations traditionally require high temperatures, often in the range of 150-210 °C.

Deprotection of the 8-Hydroxyl Group

The final step in the synthesis is the removal of the benzyl protecting group to unveil the 8-hydroxyl functionality. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 2-(pyridin-2-ylamino)quinolin-8-ol, starting from 8-hydroxyquinoline.

Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline

-

Procedure: A detailed protocol for the chlorination of 8-hydroxyquinolin-2(1H)-one would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification.

Step 2: Protection of the 8-Hydroxyl Group - Synthesis of 8-(Benzyloxy)-2-chloroquinoline

-

Procedure: A detailed protocol for the benzylation of 2-chloro-8-hydroxyquinoline would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification.

Step 3: Buchwald-Hartwig Amination - Synthesis of 8-(Benzyloxy)-2-(pyridin-2-ylamino)quinoline

| Reagent/Parameter | Quantity/Condition |

| 8-(Benzyloxy)-2-chloroquinoline | 1.0 equiv |

| 2-Aminopyridine | 1.2 equiv |

| Pd₂(dba)₃ | 2 mol% |

| Xantphos | 4 mol% |

| NaOtBu | 1.4 equiv |

| Toluene (anhydrous) | Appropriate volume |

| Temperature | 110 °C |

| Reaction Time | 12-24 h |

-

Procedure:

-

To a flame-dried Schlenk flask, add 8-(benzyloxy)-2-chloroquinoline, 2-aminopyridine, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 4: Deprotection - Synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol

-

Procedure:

-

Dissolve 8-(benzyloxy)-2-(pyridin-2-ylamino)quinoline in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product.

-

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H and N-H stretching vibrations.

Conclusion

The synthesis of 2-(pyridin-2-ylamino)quinolin-8-ol derivatives is a multistep process that relies on a combination of classical and modern synthetic methodologies. The strategic use of protecting groups and the application of powerful C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are key to the successful synthesis of these valuable compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules.

References

- Ojima, I., et al. (2014). Design and synthesis of 8-hydroxyquinoline-based radioprotective agents. Bioorganic & Medicinal Chemistry, 22(15), 4135-4144.

- Gotor, R., et al. (2010). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Molecules, 15(4), 2565-2576.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Li, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.

- Krishna, V. S., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(1), 136.

- Chowdhury, R., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(42), 24459-24467.

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-8-ol. Retrieved from [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(11), 7943-7955.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

- Daugulis, O., et al. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline.

-

ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives. Retrieved from [Link]

- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.

- Google Patents. (n.d.). CN115784985A - A kind of preparation method of halquinol.

-

OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

-

MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2019). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Retrieved from [Link]

-

Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. rroij.com [rroij.com]

- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann coupling-An overview - operachem [operachem.com]

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)quinolin-8-ol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic molecule of significant interest in coordination chemistry and medicinal research. This document elucidates its chemical structure, physicochemical properties, and potential applications, drawing from available scientific literature. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its role as a chelating agent and its potential pharmacological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry, analytical chemistry, and drug discovery.

Introduction

Heterocyclic compounds containing quinoline and pyridine scaffolds are of paramount importance in medicinal and materials chemistry. The 8-hydroxyquinoline moiety, in particular, is a well-established chelating agent with a rich history of applications in analytical chemistry and has been a key structural component in various therapeutic agents. The introduction of a pyridin-2-ylamino substituent at the 2-position of the quinolin-8-ol core creates a multidentate ligand with unique electronic and steric properties. This modification is anticipated to influence its coordination behavior with metal ions and its biological activity. This guide aims to consolidate the current knowledge on 2-(Pyridin-2-ylamino)quinolin-8-ol, providing a detailed technical resource for the scientific community.

Chemical Structure and Identification

The chemical structure of 2-(Pyridin-2-ylamino)quinolin-8-ol combines three key heterocyclic and functional moieties: a quinoline ring system, a pyridine ring, and a hydroxyl group, linked by an amino bridge.

-

IUPAC Name: 2-(Pyridin-2-ylamino)quinolin-8-ol

The molecule's architecture suggests a planar arrangement of the quinoline and pyridine rings, which can have significant implications for its interaction with biological macromolecules and its photophysical properties.

Structural Diagram:

Caption: Chemical structure of 2-(Pyridin-2-ylamino)quinolin-8-ol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Pyridin-2-ylamino)quinolin-8-ol is crucial for its application in various scientific domains. These properties dictate its solubility, stability, and interaction with other molecules.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | Data not available in searched sources | |

| Solubility | Data not available in searched sources | |

| pKa | Data not available in searched sources | |

| LogP | Data not available in searched sources |

Synthesis and Characterization

The synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol can be approached through several synthetic strategies common for the formation of 2-aminoquinoline derivatives. A plausible and commonly employed method is the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the quinoline ring with 2-aminopyridine.

General Synthetic Approach

A general and effective route for the synthesis of 2-aminoquinolines involves the reaction of 2-haloquinolines with amines. In the case of 2-(Pyridin-2-ylamino)quinolin-8-ol, this would involve the reaction of 2-chloro-8-hydroxyquinoline with 2-aminopyridine.

Sources

A Theoretical Investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol: A Multifaceted Approach for Drug Discovery

Abstract

The confluence of pyridine and quinoline scaffolds in a single molecular entity presents a compelling opportunity for the development of novel therapeutics. This technical guide provides a comprehensive theoretical framework for the investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol, a promising candidate for targeted cancer therapy. We delineate a synergistic approach that integrates computational chemistry, molecular modeling, and predictive analytics to elucidate the structural, electronic, and pharmacodynamic properties of this hybrid molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies to accelerate the discovery of next-generation kinase inhibitors.

Introduction: The Rationale for Quinoline-Pyridine Hybrids in Oncology

The quinoline nucleus is a well-established pharmacophore, integral to a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Its derivatives have been shown to exert their effects through various mechanisms, such as the induction of apoptosis and the inhibition of cell migration.[1][2] Similarly, pyridine-containing compounds are prevalent in medicinal chemistry, recognized for their ability to modulate key biological pathways implicated in cancer progression.[3]

The strategic hybridization of these two privileged heterocycles into a single molecule, such as 2-(Pyridin-2-ylamino)quinolin-8-ol, offers the potential for synergistic or novel pharmacological activities. Recent studies have highlighted the promise of pyridine-quinoline hybrids as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][4][5] PIM kinases, particularly PIM-1, are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.[6] Therefore, the theoretical exploration of 2-(Pyridin-2-ylamino)quinolin-8-ol as a potential PIM-1 kinase inhibitor is a highly rational and promising avenue for anticancer drug discovery.

This guide will detail a systematic theoretical investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol, from its fundamental electronic structure to its dynamic interactions with the PIM-1 kinase active site.

Molecular Structure and Physicochemical Properties

A foundational aspect of any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and its inherent physicochemical properties.

Structural Elucidation: Synthesis and Spectroscopic Characterization (A Proposed Protocol)

While a specific, detailed synthesis for 2-(Pyridin-2-ylamino)quinolin-8-ol is not extensively reported in the literature, a plausible synthetic route can be proposed based on established methodologies for quinoline synthesis. A likely approach would involve a modified Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction between 2-chloro-8-hydroxyquinoline and 2-aminopyridine.

Proposed Synthesis Workflow:

Caption: Proposed synthetic route for 2-(Pyridin-2-ylamino)quinolin-8-ol.

Following synthesis, a rigorous spectroscopic characterization would be essential to confirm the molecular structure. This would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyridine and quinoline rings.

-

Infrared (IR) Spectroscopy: IR analysis would identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and N-H stretch of the secondary amine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight, confirming the elemental composition of the synthesized compound.

In Silico Physicochemical Profiling

Prior to more complex computational studies, a preliminary assessment of the molecule's drug-likeness can be performed using computational tools.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 237.26 g/mol | Within the range for good oral bioavailability. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates a balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Important for interactions with biological targets. |

| Polar Surface Area | ~60-70 Ų | Influences cell membrane permeability. |

Quantum Chemical Investigations: Unveiling Electronic Properties

Density Functional Theory (DFT) calculations provide profound insights into the electronic structure and reactivity of a molecule. These calculations are fundamental to understanding its potential for interaction with biological targets.

DFT Methodology

Protocol for DFT Calculations:

-

Geometry Optimization: The 3D structure of 2-(Pyridin-2-ylamino)quinolin-8-ol is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step determines the most stable, low-energy conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Caption: A typical workflow for DFT calculations.

Predicted Electronic Properties and Reactivity

Based on DFT studies of similar quinoline derivatives, we can anticipate the following for 2-(Pyridin-2-ylamino)quinolin-8-ol:

-

HOMO-LUMO Distribution: The HOMO is likely to be localized on the electron-rich 8-hydroxyquinoline ring system, indicating its propensity to donate electrons. The LUMO may be distributed across the pyridine and quinoline rings, highlighting their electron-accepting capabilities.

-

MEP Analysis: The MEP map is expected to show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, signifying them as sites for electrophilic attack and hydrogen bonding. Positive potential (blue regions) will likely be found around the hydrogen atoms.

Molecular Docking: Simulating Target-Ligand Interactions

Molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand to a protein target. In this case, we will focus on the interaction of 2-(Pyridin-2-ylamino)quinolin-8-ol with PIM-1 kinase.

Molecular Docking Protocol

Step-by-Step Docking Procedure:

-

Protein Preparation: The crystal structure of PIM-1 kinase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized 3D structure of 2-(Pyridin-2-ylamino)quinolin-8-ol is prepared by assigning appropriate atom types and charges.

-

Binding Site Definition: The active site of PIM-1 kinase is defined based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to generate a series of possible binding poses of the ligand within the active site.

-

Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.

Caption: Workflow for molecular docking studies.

Predicted Binding Interactions with PIM-1 Kinase

Drawing from studies on analogous pyridine-quinoline hybrids, we can hypothesize the binding mode of 2-(Pyridin-2-ylamino)quinolin-8-ol within the PIM-1 active site.[1][4]

-

Hinge Region Interaction: The quinoline nitrogen is likely to form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.

-

Hydrophobic Interactions: The aromatic rings of the quinoline and pyridine moieties are expected to engage in hydrophobic interactions with nonpolar residues in the active site.

-

Hydrogen Bonding with the Hydroxyl Group: The 8-hydroxyl group is a key feature that can form additional hydrogen bonds with nearby residues, potentially enhancing binding affinity and selectivity.

| Key PIM-1 Residue | Predicted Interaction | Significance |

| Hinge Region (e.g., Glu121) | Hydrogen Bond | Anchors the inhibitor in the active site. |

| Catalytic Lysine (e.g., Lys67) | Potential Hydrogen Bond | Can contribute to inhibitory activity. |